molecular formula C27H26N2O3 B409098 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE CAS No. 330210-12-3

3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE

Cat. No.: B409098
CAS No.: 330210-12-3
M. Wt: 426.5g/mol
InChI Key: KFMRSICDARYYBV-UHFFFAOYSA-N
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Description

3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of methoxyphenyl groups, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation using Cp2TiCl2 and m-phthalic acid in ethanol . This one-pot synthesis method is highly efficient and yields the desired benzodiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating synaptic transmission.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its pharmacological profile. Compared to other benzodiazepine derivatives, this compound may exhibit distinct binding affinities and efficacy at GABA receptors, making it a valuable candidate for further research and development.

Properties

CAS No.

330210-12-3

Molecular Formula

C27H26N2O3

Molecular Weight

426.5g/mol

IUPAC Name

6-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O3/c1-31-20-12-10-17(11-13-20)19-15-24-26(25(30)16-19)27(18-6-5-7-21(14-18)32-2)29-23-9-4-3-8-22(23)28-24/h3-14,19,27-29H,15-16H2,1-2H3

InChI Key

KFMRSICDARYYBV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2

Origin of Product

United States

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